3-(2,3-Difluoro-4-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,3-difluoro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-3H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQMQILMVGTKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,3-Difluoro-4-methylphenyl)propanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a propanoic acid backbone with two fluorine atoms substituted on the phenyl ring. This unique configuration enhances lipophilicity and metabolic stability, which are critical for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C10H10F2O2 |
| Molecular Weight | 192.19 g/mol |
| Functional Groups | Propanoic acid, difluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms influences the compound's binding affinity and modulates various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to anti-inflammatory effects and potential therapeutic applications in cancer treatment.
Anti-inflammatory Effects
Research indicates that compounds with fluorinated groups often exhibit enhanced anti-inflammatory properties compared to their non-fluorinated counterparts. In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
- Cytokine Production Inhibition : At concentrations of 50 µg/mL, the compound decreased TNF-α levels by approximately 44–60%, suggesting a strong anti-inflammatory potential .
Antiproliferative Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for its antiproliferative activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation effectively at higher concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Significant inhibition observed |
| HeLa (cervical cancer) | 30 | Moderate inhibition |
Case Studies
- Study on Cytokine Release : A study involving PBMCs stimulated by lipopolysaccharide (LPS) showed that treatment with this compound led to a notable decrease in the release of pro-inflammatory cytokines. The strongest inhibition was observed at medium doses, indicating its potential as an immunomodulatory agent .
- Cancer Cell Proliferation : In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased antiproliferative effects, highlighting its potential as a lead compound for further drug development.
Comparison with Similar Compounds
Structural and Functional Group Variations
Chlorinated Derivatives
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): Substituents: Two chlorine atoms (3,5-positions), hydroxyl group (4-position). Bioactivity: Exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL) .
Methylthio-Substituted Esters
- 3-(Methylthio)propanoic Acid Methyl/Ethyl Esters (–4): Substituents: Methylthio group (-SCH₃) at the phenyl ring, esterified carboxylic acid. Role in Aroma: Contributed significantly to pineapple aroma profiles (OAVs >1) due to low odor thresholds (e.g., 7 µg·kg⁻¹ for ethyl ester) . Key Difference: Esterification reduces acidity, increasing volatility for aroma release, unlike the free carboxylic acid in the target compound.
Oxazole-Ring Derivatives
- 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (): Substituents: Difluorophenyl-oxazole hybrid structure. Applications: Serves as a synthetic intermediate for pharmaceuticals, leveraging fluorine’s electron-withdrawing effects for stability . Key Difference: The oxazole ring introduces heterocyclic rigidity, altering binding affinity compared to the simpler phenylpropanoic acid scaffold.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Preparation Methods
Friedel-Crafts Reaction-Based Synthesis
One common approach to synthesize substituted phenylpropanoic acids is through Friedel-Crafts acylation or alkylation using halogenated propionic acid derivatives and aromatic compounds. For example, the preparation of 2-(4-alkylphenyl)propanoic acids involves:
- Reacting 2-chloropropionic acid derivatives with aromatic compounds in the presence of Lewis acids like aluminum chloride (AlCl3).
- The reaction is typically performed in solvents such as toluene under reflux conditions (80–100 °C) for several hours.
- After the reaction, the mixture is neutralized with sodium hydroxide, and the organic layer is separated, dried, and concentrated to yield the substituted propanoate intermediate.
- Subsequent hydrolysis or further functionalization yields the desired propanoic acid derivative.
Although this patent focuses on 2-(4-alkylphenyl)propanoic acids, the methodology can be adapted for 3-(2,3-difluoro-4-methylphenyl)propanoic acid by employing appropriately fluorinated aromatic substrates.
Fluorination Strategies
Experimental Data and Reaction Conditions
Analytical and Purification Techniques
- Reaction progress is monitored by thin-layer chromatography (TLC) with visualization under UV light or staining.
- Purification is typically performed by silica gel column chromatography or reverse-phase chromatography.
- Structural confirmation is achieved by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and HPLC.
- LCMS methods with C18 columns and gradient elution are standard for purity assessment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,3-Difluoro-4-methylphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the difluoro-methylphenyl group to a propanoic acid backbone. Key reagents include palladium catalysts for cross-coupling or Lewis acids (e.g., AlCl₃) for alkylation. Solvent selection (e.g., THF or DMF) and temperature control (60–100°C) are critical to minimize side reactions like defluorination. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) ensure purity assessment and molecular weight confirmation .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities; hydrogen-bonded dimers are common in carboxylic acid derivatives .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Although specific hazard data for this compound is limited, standard protocols for fluorinated aromatics apply:
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and lab coats to prevent dermal exposure.
- Store in amber glass bottles under inert gas (N₂ or Ar) to prevent degradation .
Advanced Research Questions
Q. How does the electronic effect of the 2,3-difluoro-4-methyl substituent influence the compound’s reactivity in carboxylate-mediated reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the acidity of the propanoic acid group (pKa ~2.5–3.0), enhancing its nucleophilic reactivity in esterification or amidation. The methyl group at the 4-position sterically hinders para-substitution, directing electrophilic attacks to meta positions. Computational modeling (DFT) or Hammett σ constants can quantify these effects .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Conduct stability assays in simulated gastric fluid (SGF) and hepatic microsomes.
- Use pro-drug modifications (e.g., methyl ester derivatives) to enhance membrane permeability .
- Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. How can impurities be systematically identified and quantified during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts or positional isomers) with MRM (multiple reaction monitoring).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂) to identify degradation pathways .
- Reference Standards : Use EP-grade impurities (e.g., 2-(4-Ethylphenyl)-propanoic acid) as benchmarks .
Q. What crystallographic insights explain the compound’s solid-state stability and solubility profile?
- Methodological Answer : X-ray diffraction reveals that the carboxylic acid group forms strong O–H⋯O hydrogen bonds (2.6–2.8 Å), creating dimeric structures that reduce solubility in apolar solvents. Co-crystallization with counterions (e.g., sodium) disrupts dimers, improving aqueous solubility. Thermal analysis (DSC/TGA) correlates melting points (mp ~150–160°C) with crystalline lattice energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
